(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6-bromobenzo[d][1,3]dioxole-5-carbaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or alkane derivatives.
Substitution: The bromine atom on the benzo[d][1,3]dioxole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its bioactive properties.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to the modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the disruption of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a bromophenyl group instead of a bromobenzo[d][1,3]dioxole moiety.
(E)-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one: Contains a methoxyphenyl group instead of a bromobenzo[d][1,3]dioxole moiety.
(E)-3-(4-chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one: Features a chlorophenyl group instead of a bromobenzo[d][1,3]dioxole moiety.
Uniqueness
(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one is unique due to the presence of the bromobenzo[d][1,3]dioxole moiety, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c16-11-8-15-14(19-9-20-15)7-10(11)4-5-13(18)12-3-1-2-6-17-12/h1-8H,9H2/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXRXCRICNNUIR-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)C3=CC=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)C3=CC=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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